An In-Depth Technical Guide to the Chemical Properties of 1-Monomyristin
An In-Depth Technical Guide to the Chemical Properties of 1-Monomyristin
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Monomyristin, also known as glyceryl 1-myristate, is a monoacylglycerol containing myristic acid, a 14-carbon saturated fatty acid. It is a versatile molecule with applications in the pharmaceutical, cosmetic, and food industries as an emulsifier, stabilizer, and emollient.[1] This technical guide provides a comprehensive overview of the chemical properties of 1-Monomyristin, including its physical characteristics, solubility, stability, and biological activity. Detailed experimental protocols for the characterization of this compound are provided, along with a discussion of its role as an inhibitor of fatty acid amide hydrolase (FAAH) and its implications for the endocannabinoid signaling pathway.
Chemical and Physical Properties
1-Monomyristin is a white to off-white crystalline powder or waxy solid at room temperature.[2] Its key chemical and physical properties are summarized in the tables below.
Table 1: General and Physical Properties of 1-Monomyristin
| Property | Value | Source(s) |
| Chemical Name | 2,3-dihydroxypropyl tetradecanoate | [3] |
| Synonyms | 1-Myristoyl-rac-glycerol, Glyceryl 1-myristate, α-Monomyristin | [3][4] |
| CAS Number | 589-68-4 | [4] |
| Molecular Formula | C₁₇H₃₄O₄ | [4] |
| Molecular Weight | 302.45 g/mol | [4] |
| Appearance | White to almost white powder to crystal | [4] |
| Melting Point | 68-70 °C | [4] |
| Boiling Point | 363.47 °C (rough estimate) | [4] |
| Density | 0.9748 g/cm³ (rough estimate) | [4] |
| pKa | 13.16 ± 0.20 (Predicted) | [4] |
Table 2: Solubility of 1-Monomyristin
| Solvent | Solubility | Notes | Source(s) |
| Water | 3.3 mM | Sonication is recommended | [5] |
| DMSO | 50 mg/mL (165.32 mM) | Sonication is recommended | [5] |
| Methanol | Soluble, may show very faint turbidity | [4] | |
| Ethanol | Soluble | [2] | |
| Chloroform | Soluble | [2] |
Experimental Protocols
This section provides detailed methodologies for the determination of key chemical properties of 1-Monomyristin.
Synthesis of 1-Monomyristin
A common method for the synthesis of 1-Monomyristin involves a four-step process as described by Jumina, et al. (2018).[6] This method utilizes the protection of glycerol, esterification with myristic acid, and subsequent deprotection.
-
Step 1: Protection of Glycerol: Glycerol is reacted with acetone in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form 1,2-O-isopropylidene glycerol. This protects the hydroxyl groups at positions 1 and 2.[6]
-
Step 2: Preparation of Ethyl Myristate: Myristic acid is esterified with ethanol.[6]
-
Step 3: Transesterification: The protected glycerol (1,2-O-isopropylidene glycerol) is reacted with ethyl myristate in a transesterification reaction to form isopropylidene glycerol myristate.[6]
-
Step 4: Deprotection (Hydrolysis): The isopropylidene group is removed by acid-catalyzed hydrolysis (e.g., using Amberlyst-15 resin) to yield 1-Monomyristin.[6] The product is then purified, for example, by filtration and evaporation of the solvent.[6]
Experimental Workflow for the Synthesis of 1-Monomyristin
Caption: Workflow for the synthesis of 1-Monomyristin.
Determination of Melting Point
The melting point of 1-Monomyristin can be determined using the capillary method, a standard technique for crystalline solids.
-
Apparatus: A melting point apparatus with a heated block or oil bath, a thermometer, and glass capillary tubes.
-
Procedure:
-
A small, dry sample of 1-Monomyristin is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-4 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a constant rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely liquid are recorded as the melting range.
-
Solubility Assay
The aqueous solubility of 1-Monomyristin can be determined using a shake-flask method followed by quantification.
-
Materials: 1-Monomyristin, purified water (or buffer of desired pH), analytical balance, flasks, orbital shaker, filtration or centrifugation equipment, and a suitable analytical method for quantification (e.g., HPLC, LC-MS).
-
Procedure:
-
An excess amount of 1-Monomyristin is added to a known volume of water or buffer in a flask.
-
The flask is sealed and agitated in an orbital shaker at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
The saturated solution is then filtered or centrifuged to remove any undissolved solid.
-
The concentration of 1-Monomyristin in the clear supernatant or filtrate is determined using a validated analytical method. A standard calibration curve should be prepared for accurate quantification.
-
Chemical Stability
Hydrolysis
As an ester, 1-Monomyristin is susceptible to hydrolysis, which involves the cleavage of the ester bond to yield glycerol and myristic acid. The rate of hydrolysis is dependent on pH and temperature, with the reaction being accelerated in both acidic and basic conditions. The enzymatic hydrolysis of monoglycerides can also occur, for instance, through the action of lipases.[7]
Oxidation
The oxidative stability of 1-Monomyristin is an important consideration, particularly for its use in food and cosmetic products. Oxidation of the lipid component can lead to rancidity and the formation of off-flavors and odors. The oxidative stability can be evaluated using accelerated testing methods.
-
Experimental Protocol: Oxidative Stability Index (OSI)
-
Apparatus: An OSI instrument, which consists of a heating block, reaction vessels, and an air delivery system.
-
Procedure:
-
A known amount of 1-Monomyristin is placed in a reaction vessel.
-
The vessel is heated to a specified temperature (e.g., 110 °C) while a constant stream of purified air is passed through the sample.
-
The volatile organic acids produced during oxidation are carried by the air stream into a measurement cell containing deionized water.
-
The instrument continuously measures the conductivity of the water. A sharp increase in conductivity marks the end of the induction period, which is reported as the OSI time. A longer OSI time indicates greater oxidative stability.
-
-
Biological Activity and Signaling Pathway
Inhibition of Fatty Acid Amide Hydrolase (FAAH)
Recent studies have identified 1-Monomyristin as an inhibitor of fatty acid amide hydrolase (FAAH).[4] FAAH is the primary enzyme responsible for the degradation of the endogenous cannabinoid anandamide (N-arachidonoylethanolamine, AEA).[8] By inhibiting FAAH, 1-Monomyristin increases the levels of anandamide, thereby enhancing endocannabinoid signaling.[9]
The Endocannabinoid Signaling Pathway
The endocannabinoid system plays a crucial role in regulating a variety of physiological processes, including pain, mood, and appetite.[9] Anandamide, an endogenous ligand for cannabinoid receptors, is synthesized "on-demand" from membrane lipid precursors.[10] Its signaling is terminated by cellular uptake and subsequent hydrolysis by FAAH into arachidonic acid and ethanolamine.[8]
Inhibition of FAAH by 1-Monomyristin leads to an accumulation of anandamide in the synaptic cleft. This elevated anandamide level results in increased activation of cannabinoid receptors, primarily CB1 and CB2 receptors.[11]
-
CB1 Receptors: These are predominantly found in the central nervous system and are responsible for the psychoactive effects of cannabinoids. Their activation can lead to analgesia, anxiolysis, and appetite stimulation.[11]
-
CB2 Receptors: These are mainly expressed in the immune system and are involved in modulating inflammation and immune responses.[11]
The enhanced activation of these receptors triggers downstream signaling cascades, which can include the modulation of adenylyl cyclase activity and mitogen-activated protein kinase (MAPK) pathways, ultimately leading to various physiological effects.[1]
Simplified Signaling Pathway of FAAH Inhibition by 1-Monomyristin
Caption: Inhibition of FAAH by 1-Monomyristin enhances endocannabinoid signaling.
Conclusion
1-Monomyristin is a multifaceted compound with well-defined chemical and physical properties that make it suitable for a range of industrial applications. Its biological activity as an FAAH inhibitor presents an exciting avenue for research and drug development, particularly in the context of modulating the endocannabinoid system for therapeutic benefit. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this compound.
References
- 1. Amygdala FAAH and anandamide: mediating protection and recovery from stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. larodan.com [larodan.com]
- 4. MONOMYRISTIN | 589-68-4 [chemicalbook.com]
- 5. 1-Monomyristin | Endogenous Metabolite | FAAH | Antifungal | TargetMol [targetmol.com]
- 6. Monomyristin and Monopalmitin Derivatives: Synthesis and Evaluation as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of Fatty Acid and Monoglyceride from Vegetable Oil [jstage.jst.go.jp]
- 8. Anandamide - Wikipedia [en.wikipedia.org]
- 9. What are FAAH inhibitors and how do they work? [synapse.patsnap.com]
- 10. anandamide degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase Inhibitors Produce Anti-Allodynic Effects in Mice through Distinct Cannabinoid Receptor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
